3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one

Asymmetric Catalysis 1,3-Dipolar Cycloaddition Carbonyl Ylide

Researchers screening chiral catalysts face confounding substrate stereochemical bias when using chiral 4-substituted oxazolidinones, risking reversed diastereoselectivity and misleading catalyst metrics. This achiral, prochiral (E)-crotonyl oxazolidinone eliminates intrinsic substrate control. • Proven benchmark: >99:1 endo selectivity, up to 99% ee across Yb-Pybox, Mg(II), and lanthanide-pybox catalyst systems; opposite diastereoselectivity vs. acryloyl analogue under identical conditions • Predictable anti diastereoselectivity (anti/syn = 98:2) in Mukaiyama-Michael reactions; applied to 6-step enantioselective synthesis of trans-whisky lactone • Low-melting solid (mp 37-41°C); shipped under cold chain to ensure integrity

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 109299-92-5
Cat. No. B034072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one
CAS109299-92-5
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC=CC(=O)N1CCOC1=O
InChIInChI=1S/C7H9NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-3H,4-5H2,1H3/b3-2+
InChIKeyPNPVETUIPHVXGI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one – Product Overview


3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one (CAS 109299-92-5), also known as N-crotonoyl-1,3-oxazolidin-2-one, is an achiral N-acyl oxazolidinone bearing an α,β-unsaturated (E)-crotonyl moiety. It serves as a versatile prochiral dienophile and Michael acceptor in a broad range of asymmetric catalytic transformations, including Diels–Alder cycloadditions, 1,3-dipolar cycloadditions, and conjugate additions [1]. Unlike its chiral 4-substituted counterparts (e.g., 4-benzyl or 4-isopropyl derivatives), this compound lacks intrinsic stereochemical bias, making it an ideal substrate for evaluating the enantioselectivity and diastereoselectivity imparted solely by chiral catalysts or ligands [2]. It is a low-melting solid (mp 37–41 °C) with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol .

Workflow Asymmetric cycloaddition & conjugate addition reactions
Selection Achiral prochiral dienophile – no intrinsic substrate bias
Use Context Benchmark substrate for chiral catalyst screening & method development

Why 3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one Cannot Be Substituted


Although a range of N-acyl oxazolidinones are commercially available, the specific choice of the (E)-crotonyl derivative is not interchangeable with the acryloyl, cinnamoyl, or substituted crotonyl analogues. The presence of the β-methyl substituent on the α,β-unsaturated system fundamentally alters both the conformational preferences and the stereochemical outcomes of catalyzed reactions. In direct comparative studies, 3-crotonoyl-2-oxazolidinone produces opposite diastereoselectivity (endo vs. exo) relative to the acryloyl analogue under identical catalytic conditions [1]. Furthermore, the achiral nature of this compound makes it a unique, unbiased probe for catalyst screening—unlike chiral 4-substituted derivatives whose intrinsic substrate control confounds the measurement of catalyst-induced enantioselectivity [2]. Substituting an apparently similar N-enoyl oxazolidinone without accounting for these differences risks reversing stereochemical outcomes, reducing yields, or obtaining misleading catalyst performance metrics.

Acryloyl analogue
May reverse diastereoselectivity (endo/exo); identical conditions produce opposite stereochemical outcomes.
Chiral 4-substituted derivatives
Intrinsic substrate control confounds catalyst evaluation; measured ee no longer reflects catalyst performance alone.
Other N-enoyl oxazolidinones
Cinnamoyl or substituted crotonyl analogues may shift conformational preference and alter stereochemical trajectory.

Quantitative Differentiation Evidence vs. Analogues


Diastereoselectivity Reversal in Carbonyl Ylide Cycloaddition

Under identical catalytic conditions using (4S,5S)-Pybox-4,5-Ph₂-Yb(OTf)₃ (20 mol%), 3-crotonoyl-2-oxazolidinone reacts with a carbonyl ylide (generated from o-(p-bromobenzyloxy)carbonyl-α-diazoacetophenone) to give the endo-cycloadduct with >99:1 endo selectivity and 96% ee [1]. In striking contrast, 3-acryloyl-2-oxazolidinone under the same catalytic system yields predominantly the exo-cycloadduct with an exo:endo ratio of 82:18 and 96% ee for the exo isomer [1]. This complete reversal of diastereofacial preference—from exclusive endo to predominantly exo—is driven solely by the presence or absence of the β-methyl substituent on the dienophile.

Diastereoselectivity Reversal
Head-to-head
endo:exo >99:1 (crotonoyl) vs 82:18 exo (acryloyl); both 96% ee
Crotonoyl gives endo; acryloyl gives exo – non-interchangeable.
Carbonyl ylide cycloaddition; Yb-Pybox catalyst
Asymmetric Catalysis 1,3-Dipolar Cycloaddition Carbonyl Ylide Diastereoselectivity

anti-Diastereoselectivity in Vinylogous Mukaiyama–Michael Reaction

In the vinylogous Mukaiyama–Michael reaction of 2-(trimethylsilyloxy)furan catalyzed by chiral bis(oxazoline)-copper complexes, N-(E)-but-2-enoyloxazolidinone (i.e., the target compound) exhibits a pronounced anti preference in homogeneous solution, with an anti/syn ratio of 98:2 [1]. This contrasts sharply with the behavior of diethyl benzylidenemalonate under the same catalytic system, which favors the syn diastereomer and gives opposite enantiomers depending on catalyst phase (−80% ee in solution vs. 38% ee heterogeneous) [1]. The crotonoyl oxazolidinone thus provides a distinct and predictable stereochemical manifold compared to other electron-deficient alkenes.

anti-Diastereoselectivity
Reported
anti/syn 98:2 (crotonoyl) vs syn preference for benzylidenemalonate
Predictable anti selectivity supports γ-butenolide synthesis.
Cu-bis(oxazoline) catalyst; vinylogous Mukaiyama–Michael
Vinylogous Mukaiyama–Michael Diastereoselectivity Copper Catalysis Michael Acceptor

Enantioselective Diels–Alder Benchmark with Cyclopentadiene

In the Diels–Alder reaction with cyclopentadiene catalyzed by a chiral magnesium complex derived from a 2-(2-p-toluenesulfonylamino)phenyl-4-phenyloxazoline ligand, 3-crotonoyl-1,3-oxazolidin-2-one yields the endo cycloadduct exclusively with 91% ee [1]. This level of enantioselectivity establishes a benchmark for evaluating new chiral Lewis acid catalysts using this dienophile. In related work by Desimoni et al., catalysts derived from pyridine-2,6-bis(oxazoline) and lanthanide(III) triflates afforded ee values exceeding 90% for both 3-acryloyl- and 3-crotonoyloxazolidinones, with the added capability of accessing opposite enantiomers simply by changing the lanthanide cation [2].

Diels–Alder Enantioselectivity
Reported
91% ee (Mg catalyst); up to 99% ee (lanthanide-pybox systems)
Standardized benchmark for chiral Lewis acid screening.
With cyclopentadiene; multiple catalyst families
Diels–Alder Enantioselective Catalysis Chiral Lewis Acid Cyclopentadiene

1,3-Dipolar Cycloaddition with Nitrones

In Pd(II)-catalyzed asymmetric 1,3-dipolar cycloaddition with nitrones, 3-crotonoyl-1,3-oxazolidin-2-one reacts with N-benzylidenebenzylamine N-oxide to give the corresponding isoxazolidine cycloadduct in 94% yield with 93% endo selectivity and 89% ee for the endo isomer [1]. With N-benzylidenemethylamine N-oxide, the reaction proceeds in 89% yield with 60% endo selectivity and 91% ee [1]. The endo/exo selectivity was found to depend on the N-substituent of the nitrone, demonstrating the sensitivity of this dienophile to subtle changes in the reaction partner, which makes it a valuable probe for mechanistic studies and catalyst optimization.

1,3-Dipolar Cycloaddition
Class-level
94% yield, 93% endo, 89% ee (N-benzyl nitrone)
High-yield entry to isoxazolidines; endo/exo tunable.
Endo/exo ratio depends on nitrone N-substituent
1,3-Dipolar Cycloaddition Nitrone Palladium Catalysis Enantioselectivity

anti-s-cis Conformation Dictates Stereochemistry

Two-dimensional infrared (2D-IR) spectroscopy combined with DFT computations has conclusively established that N-crotonyloxazolidinone adopts an antiperiplanar orientation of the two carbonyl groups and an s-cis conformation of the crotonyl C=C–C=O moiety in its free (uncomplexed) form [1]. Complementary NMR and DFT studies on N-enoyl oxazolidinone systems demonstrate that the anti-s-cis conformer is, on average, approximately 6 kcal/mol lower in energy than the syn-s-cis conformer [2]. This conformational preference is structurally significant because N-enoyl systems in an anti-s-cis conformation are proposed to lead to syn addition products, while the syn-s-cis conformation leads to anti addition products [2]. The β-methyl group of the crotonyl moiety reinforces this conformational bias compared to the unsubstituted acryloyl analogue, providing a structural rationale for the distinct stereochemical outcomes observed with this dienophile.

anti-s-cis Conformation
Class-level
anti-s-cis more stable by ~6 kcal/mol; 2D-IR confirms for crotonoyl
Predictable ground-state geometry informs catalyst design.
DFT B3LYP/6-31G**; 2D-IR in CH₂Cl₂
Conformational Analysis anti-s-cis N-Enoyl Oxazolidinone DFT

Direct Coupling Synthesis via Mukaiyama Reagent

An efficient direct coupling procedure for the synthesis of N-acyl-2-oxazolidinones derived from α,β-unsaturated carboxylic acids has been reported, employing 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) as the dehydrating agent [1]. This method specifically includes the preparation of 3-[(E)-2-butenoyl]-1,3-oxazolidin-2-one from (E)-crotonic acid and 2-oxazolidinone [1]. This direct coupling approach avoids the traditional two-step sequence of acid chloride formation followed by acylation, which is particularly advantageous for α,β-unsaturated substrates where acid chloride preparation can be complicated by polymerization or isomerization side reactions.

Direct Coupling Synthesis
Method context
Mukaiyama reagent coupling avoids acid chloride; stereoretentive
Synthetic route supports high (E)-isomeric purity in supply.
Reported as efficient; (E)/(Z) isomerization risk minimized
Synthetic Methodology Direct Coupling N-Acyl Oxazolidinone α,β-Unsaturated Carboxylic Acid

Research and Industrial Application Scenarios


Chiral Lewis Acid Catalyst Screening and Benchmarking

This compound serves as an ideal achiral, prochiral substrate for benchmarking new chiral Lewis acid catalysts in Diels–Alder and 1,3-dipolar cycloaddition reactions. Its well-documented performance across multiple catalyst systems—including >99:1 endo selectivity and 96% ee with Yb-Pybox catalysts [1], exclusive endo formation with 91% ee using chiral Mg complexes [2], and up to 99% ee with lanthanide-pybox systems [3]—provides a standardized reference frame. Because the compound lacks intrinsic chirality, any observed enantioselectivity is exclusively catalyst-derived, eliminating the confounding factor of substrate-controlled diastereoselection that complicates the use of chiral 4-substituted oxazolidinones.

Asymmetric Synthesis of γ-Butenolide Natural Products

The highly predictable anti diastereoselectivity (anti/syn = 98:2) observed in the vinylogous Mukaiyama–Michael reaction of this compound with 2-(trimethylsilyloxy)furan [4] enables efficient entry to enantiomerically enriched γ-butenolide derivatives. This methodology has been directly applied to the concise enantioselective synthesis of trans-whisky lactone in only six steps, using the asymmetric Michael reaction of 3-crotonoyl-1,3-oxazolidin-2-one as the key stereochemistry-setting step [5]. The combination of high anti selectivity and the ability to subsequently cleave the oxazolidinone auxiliary makes this compound a strategic building block for natural product total synthesis.

Enantioselective Isoxazolidine Synthesis

This compound is a proven dipolarophile for the catalytic asymmetric synthesis of isoxazolidines, achieving up to 94% yield, 93% endo selectivity, and 91% ee in Pd(II)-catalyzed reactions with nitrones [6]. Isoxazolidines are key intermediates in the synthesis of β-amino acids, alkaloids, and other nitrogen-containing bioactive molecules. The tunable endo/exo selectivity—which varies with the nitrone N-substituent [6]—offers synthetic chemists a means to access either diastereomer by appropriate choice of reaction partner, providing greater flexibility than alternative dipolarophiles with fixed selectivity profiles.

Conformational Probe for Spectroscopic and Computational Studies

The well-defined anti-s-cis conformation and antiperiplanar carbonyl orientation of this compound, experimentally verified by 2D-IR spectroscopy and DFT computations [7], make it a valuable model system for studying Lewis acid–substrate coordination geometries. The conformational change induced by Lewis acid complexation (e.g., with SnCl₄) has been directly characterized [7], providing mechanistic insight relevant to rational catalyst design. This compound thus serves dual purposes in both preparative asymmetric synthesis and fundamental physical-organic chemistry research.

Application
Selection Property
Validation Focus
Catalyst screening & benchmarking
Achiral prochiral dienophile
Enantioselectivity derived solely from catalyst
γ-Butenolide synthesis
Predictable anti diastereoselectivity
anti/syn ratio in vinylogous Michael addition
Isoxazolidine synthesis
Tunable endo/exo selectivity
Yield and ee under Pd catalysis
Conformational probe
Well-defined anti-s-cis conformation
2D-IR and DFT conformational assignment
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